2,3,3-Trimethylindoline

Organic Synthesis Medicinal Chemistry Material Science

2,3,3-Trimethylindoline (CAS 18781-58-3) is a saturated indoline derivative with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol. It is a clear yellow to red-brown liquid at ambient conditions.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 18781-58-3
Cat. No. B099453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethylindoline
CAS18781-58-3
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1C(C2=CC=CC=C2N1)(C)C
InChIInChI=1S/C11H15N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-8,12H,1-3H3
InChIKeyIVWSGOOPQGMALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethylindoline (CAS 18781-58-3) | A C3-Quaternary Building Block for Advanced Organic Synthesis


2,3,3-Trimethylindoline (CAS 18781-58-3) is a saturated indoline derivative with the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol [1]. It is a clear yellow to red-brown liquid at ambient conditions . Structurally, it features a C3-quaternary stereocenter, a saturated 2,3-bond, and an electron-rich nitrogen atom . This unique architecture confers distinct steric and electronic properties that make it a critical intermediate for the synthesis of functional dyes (cyanine, squaraine), photochromic materials, and fluorogenic probes [2].

C3-quaternary building block with gem-dimethyl steric control for dye and probe synthesis
Saturated indoline core directs distinct reactivity vs. unsaturated indolenine analogs
N-H derivatization site enables selective sulfonation, alkylation, or acylation for property tuning
Appearance and physical constants are provided for identity verification; purity specifications support procurement decisions.

Why 2,3,3-Trimethylindoline Cannot Be Replaced by Other Indoline Analogs


The saturated 2,3-bond and C3-gem-dimethyl substitution of 2,3,3-Trimethylindoline (CAS 18781-58-3) create a rigid, sterically hindered, and electron-rich environment that is not present in aromatic indoles or differently substituted indolines [1]. Substitution with its unsaturated analog, 2,3,3-Trimethylindolenine (CAS 1640-39-7), or with a less sterically congested indoline like 2-methylindoline, fundamentally alters the reactivity profile, product distribution, and photophysical properties of downstream dyes and materials . The specific steric and electronic signature of 2,3,3-Trimethylindoline is a prerequisite for achieving high yields in specific synthetic pathways and for the desired optical characteristics in applications like near-infrared fluorescence and photochromism [2].

Vs. 2,3,3-Trimethylindolenine
Unsaturated C2–C3 bond alters reaction pathways and optical properties; direct replacement may shift dye photophysics.
Vs. Fischer’s Base (N-CH₃)
Lacks reactive N–H; cannot undergo selective N-functionalization required for solubility tuning or bioconjugation.
Vs. Less hindered indolines
Absence of gem-dimethyl substitution may reduce steric protection, leading to lower yields in sterically demanding condensations.

Quantitative Differentiation of 2,3,3-Trimethylindoline (CAS 18781-58-3) Against Key Analogs


Structural Differentiation: Unique Saturation and C3-Gem-Dimethyl Substitution

2,3,3-Trimethylindoline (CAS 18781-58-3) is defined by a saturated 2,3-bond and a C3-quaternary stereocenter bearing two methyl groups (C11H15N) [1]. This is in direct contrast to its unsaturated analog, 2,3,3-Trimethylindolenine (CAS 1640-39-7), which has a C2-C3 double bond (C11H13N) . The presence of the saturated bond and the bulky gem-dimethyl group creates a unique steric and electronic environment, resulting in a predicted LogP of 2.7782, indicating moderate lipophilicity, whereas the unsaturated analog is less lipophilic .

Structural differentiation
Head-to-head
C₁₁H₁₅N, saturated C2–C3, LogP ≈ 2.78
vs. C₁₁H₁₃N, unsaturated, LogP ~2.4
Supports distinct reactivity and lipophilicity for synthesis design
Predicted LogP values; experimental confirmation recommended
Organic Synthesis Medicinal Chemistry Material Science

N-H Reactivity: A Primary Amine Site for Selective Derivatization

2,3,3-Trimethylindoline possesses a secondary amine (N-H) at the 1-position, offering a site for alkylation, acylation, or sulfonation to tune properties [1]. In contrast, its quaternized analog, 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base, CAS 118-12-7), has a methyl group at N1, lacking this reactive proton [2]. This difference in N-substitution dictates the compound's utility as a nucleophile or base. 2,3,3-Trimethylindoline can directly participate in condensation reactions where Fischer's Base cannot without prior activation.

N-H reactivity
Head-to-head
Secondary amine (N-H) at 1-position
vs. tertiary amine (N-CH₃) in Fischer’s Base
Enables selective N-derivatization for sulfonation or bioconjugation
Structural comparison only
Organic Synthesis Fluorescent Probes Click Chemistry

Patent-Backed Application: Synthesis of Near-Infrared Fluorescent Probes

2,3,3-Trimethylindoline and its 5-sulfonate derivative are explicitly claimed as essential starting materials for the synthesis of near-infrared (NIR) heptamethine cyanine fluorescent probes, as detailed in patent CN-106496093-A [1]. The patent describes a specific synthetic route: 2,3,3-trimethyl-3H-indoline-5-sulfonate is reacted with a fluorobenzyl bromide to yield a key intermediate (Formula I), which is then further elaborated to the final NIR probe (Formula II) [1]. While other indolines could theoretically be used, the C3-gem-dimethyl group is crucial for preventing unwanted side reactions and ensuring the desired photophysical properties of the resulting NIR dyes [2].

Patented NIR probe synthesis
Class-level inference
2,3,3-trimethyl-3H-indoline-5-sulfonate explicitly claimed in CN-106496093-A for heptamethine cyanine probes
Supports utility as a preferred building block for NIR fluorophores
Patent evidence; independent replication may be needed
Fluorescent Probes Near-Infrared Imaging Cell Biology

Physical Property Comparison: Density and Refractive Index Differences from Unsaturated Analog

The physical properties of 2,3,3-Trimethylindoline are subtly but meaningfully different from its unsaturated analog. While 2,3,3-Trimethylindoline is a clear yellow to red-brown liquid, 2,3,3-Trimethylindolenine (CAS 1640-39-7) has a density of 0.992 g/mL at 25 °C and a refractive index (n20/D) of 1.549 . While exact values for 2,3,3-Trimethylindoline are less widely reported, its saturated structure is expected to result in a higher density and refractive index compared to the unsaturated analog .

Density & refractive index
Data to verify
Target: liquid, density ~0.9–1.0 g/mL (est.)
Unsaturated analog: density 0.992 g/mL, n20/D 1.549
Measurable physical constants support identity and quality control
Exact values not widely reported; laboratory verification advised
Physical Chemistry Quality Control Formulation

Commercial Availability: Standardized Purity Specifications for Reproducible Synthesis

2,3,3-Trimethylindoline is commercially available with a standard purity specification of 95% from multiple vendors . This is in line with many other research-grade indoline derivatives, such as 2,3,3-Trimethylindolenine which is commonly offered at 98% purity . The availability of 2,3,3-Trimethylindoline at a consistent 95% purity ensures reliable performance in downstream synthetic applications, as impurities can often interfere with sensitive reactions like the formation of polymethine dyes and fluorescent probes.

Commercial purity
Source review
Standard specification: min. 95% (vendor-reported)
Unsaturated analog typical: 98%
Defined purity allows cross-vendor procurement decisions
Vendor specifications; verify lot-specific COA
Procurement Supply Chain Quality Assurance

Optimal Research and Industrial Use Cases for 2,3,3-Trimethylindoline (CAS 18781-58-3)


Synthesis of Near-Infrared (NIR) Cyanine and Hemicyanine Dyes

2,3,3-Trimethylindoline is a foundational building block for NIR fluorescent probes used in bioimaging, diagnostics, and materials science [1]. Its saturated ring and C3-quaternary center are essential for the stability and desired photophysical properties of the resulting cyanine dyes. Patented methods explicitly utilize 2,3,3-trimethyl-3H-indoline-5-sulfonate as a key precursor for generating heptamethine cyanine probes with emission in the NIR window (>700 nm), which is optimal for deep tissue imaging due to minimal autofluorescence [2].

Precursor to Photochromic Spiropyrans and Spirooxazines

The compound serves as a key intermediate in the synthesis of spiropyran and spirooxazine photochromic dyes . These materials undergo reversible color changes upon irradiation with UV or visible light, making them valuable for applications in ophthalmic lenses, smart windows, and optical data storage. The steric hindrance provided by the C3-gem-dimethyl group is crucial for controlling the kinetics of the ring-opening/closing photochromic reaction and for stabilizing the colored merocyanine form [3].

Development of Fluorescent Molecular Probes and Sensors

The electron-rich indoline nitrogen and the modifiable N-H site make it an excellent starting point for constructing fluorescent sensors for pH, metal ions, and other analytes . Researchers can functionalize the nitrogen with various groups (e.g., sulfonates, alkyl chains) to tune water solubility, cellular permeability, and targeting ability. Derivatives based on 2,3,3-Trimethylindoline have been reported for pH sensing, lysosome imaging, and as logic gates .

Building Block in Medicinal Chemistry and Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals [4]. 2,3,3-Trimethylindoline can be used as a versatile intermediate for constructing complex, three-dimensional molecular libraries for hit-to-lead optimization. Its C3-quaternary stereocenter introduces a point of chirality and increases molecular complexity, which are favorable attributes for drug candidates.

Application
Selection Property
Validation Focus
NIR cyanine & hemicyanine dyes
C3-quaternary steric control and saturated core
Photophysical characterization (λmax, quantum yield, stability)
Photochromic spiropyrans & spirooxazines
Saturated ring and gem-dimethyl steric hindrance
Photochromic kinetics, fatigue resistance, colored-form stability
Fluorescent probes & sensors
Modifiable N-H site and electron-rich indoline
Sensitivity, selectivity, pH or metal-ion response, cell permeability
Medicinal chemistry building block
Chiral C3-quaternary center and molecular complexity
Structure-activity relationship (SAR) optimization, scaffold decoration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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